3-Bodipy-propanoic Acid Methyl Ester chemical structure
3-Bodipy-propanoic Acid Methyl Ester chemical structure
An In-Depth Technical Guide to 3-BODIPY-Propanoic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Compact Fluorophore
In the landscape of fluorescent probes, the BODIPY (boron-dipyrromethene) dye family has carved out a significant niche due to a unique combination of exceptional photophysical properties.[][2] These include high fluorescence quantum yields that are often insensitive to the polarity and pH of their environment, sharp absorption and emission peaks, and remarkable photostability.[][][5] This guide focuses on a specific and highly versatile derivative: 3-BODIPY-propanoic Acid Methyl Ester.
This molecule consists of the core 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure, functionalized with a methyl propanoate group. This seemingly simple modification provides a dual utility. In its ester form, the molecule is more lipophilic, facilitating its passage across cell membranes for live-cell imaging applications.[6][7] Furthermore, the methyl ester serves as a protected form of a carboxylic acid, which, upon deprotection, becomes a reactive handle for covalent conjugation to biomolecules, making this compound a valuable building block in the synthesis of advanced fluorescent probes.[][8] This guide provides a senior scientist's perspective on the structure, properties, synthesis, and critical applications of this powerful research tool.
Core Chemical and Photophysical Profile
Understanding the fundamental characteristics of 3-BODIPY-propanoic Acid Methyl Ester is crucial for its effective application. The molecule's behavior is dictated by the rigid, planar BODIPY core, which minimizes non-radiative decay pathways and leads to its characteristically bright fluorescence.
Chemical Structure and Properties
The foundational structure underpins all of the molecule's functionality.
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Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇BF₂N₂O₂ | [9] |
| Molecular Weight | ~306.12 g/mol | [9][10] |
| CAS Number | 1242057-00-6 | [9] |
| Appearance | Orange-red crystalline powder or solid | [] |
| Solubility | Soluble in organic solvents (DMSO, Dichloromethane, Ethanol) | [] |
| SMILES | [B-]1(N2C(=CC(=C2C=C3[N+]1=C(C=C3)CCC(=O)OC)C)C)(F)F | [9] |
Spectroscopic Characteristics
The BODIPY core imparts exceptional spectroscopic properties, making it a preferred fluorophore for many applications.[][2] Unlike dyes such as fluorescein, its fluorescence is not significantly quenched in aqueous environments and is stable across a wide pH range.[5]
Table 2: Spectroscopic Data (BODIPY FL Core)
| Parameter | Typical Value | Significance |
| Absorption Max (λabs) | ~503-505 nm | Compatible with common laser lines (e.g., 488 nm Argon-ion). |
| Emission Max (λem) | ~512-514 nm | Bright green fluorescence, easily detected by standard filter sets. |
| Molar Absorptivity (ε) | > 80,000 M⁻¹cm⁻¹ | High light-absorbing efficiency leads to brighter signals.[11] |
| Quantum Yield (ΦF) | Often approaching 1.0 | Exceptionally efficient conversion of absorbed light into fluorescence.[][] |
| Stokes Shift | Small (~8-10 nm) | The small separation between absorption and emission peaks is a hallmark of the rigid BODIPY structure. |
| Fluorescence Lifetime | ~5-7 ns | Suitable for time-resolved fluorescence applications.[] |
The propanoic acid methyl ester group is electronically isolated from the fluorophore core, meaning it does not significantly alter these fundamental photophysical properties.[]
Synthesis and Derivatization: From Acid to Ester
While 3-BODIPY-propanoic Acid Methyl Ester can be sourced commercially, understanding its synthesis provides insight into its chemistry and potential for modification. The process typically involves two key stages: the formation of the BODIPY core with a propanoic acid side chain, followed by esterification.
Synthetic Rationale
The conversion of the parent carboxylic acid (3-BODIPY-propanoic Acid, CAS 165599-63-3) to its methyl ester is a critical derivatization step.[12]
-
Causality : Esterification is performed to neutralize the polar carboxylic acid group. This reduction in polarity increases the molecule's lipophilicity, which can enhance its ability to permeate the lipid bilayers of cell membranes for use in live-cell imaging.[7]
-
Self-Validation : The success of the reaction is easily validated. The ester product will show a different retention factor in thin-layer chromatography (TLC) compared to the more polar starting acid. Structural confirmation is achieved through NMR, where a new singlet corresponding to the methyl ester protons will appear, and mass spectrometry, which will show the expected increase in molecular weight.[]
Protocol: Methyl Esterification of 3-BODIPY-Propanoic Acid
This protocol describes a common and effective method for esterification using a boron trichloride-methanol complex, a powerful catalyst for this transformation.[13]
Materials:
-
3-BODIPY-propanoic Acid
-
Boron trichloride-methanol solution (e.g., 12-14% w/w in MeOH)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer
Procedure:
-
Dissolution : Dissolve the 3-BODIPY-propanoic Acid in a minimal amount of anhydrous DCM in a round-bottom flask. Add anhydrous methanol.
-
Catalyst Addition : Carefully add the boron trichloride-methanol solution to the flask. The catalyst protonates the carbonyl oxygen of the carboxylic acid, dramatically increasing its reactivity toward the alcohol.
-
Reaction : Equip the flask with a condenser and heat the mixture to reflux (typically 60-70°C) for 1-2 hours. Monitor the reaction progress by TLC, observing the disappearance of the starting material spot.
-
Workup : Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction : Transfer the mixture to a separatory funnel. Extract the organic layer with DCM (3x).
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude methyl ester.
-
Purification : Purify the crude product using silica gel column chromatography to obtain the pure 3-BODIPY-propanoic Acid Methyl Ester.
Applications in Research and Development
The utility of this molecule spans from a ready-to-use imaging agent to a crucial synthetic intermediate.
Application as a Live-Cell Imaging Probe
The esterified, non-polar nature of the molecule allows it to be used as a vital stain to visualize cellular architecture in living organisms.[14] It can serve as an excellent fluorescent counterstain for GFP-expressing cells, providing clear delineation of tissue boundaries and cellular shapes with minimal spectral overlap.[14]
Protocol: Vital Staining of Zebrafish Embryos This protocol is adapted from methodologies using similar BODIPY methyl ester dyes for live imaging.[14][15]
-
Stock Solution : Prepare a 5 mM stock solution of 3-BODIPY-propanoic Acid Methyl Ester in anhydrous DMSO. Store at -20°C, protected from light.[15]
-
Labeling Solution : Dilute the stock solution 1:50 into Embryo Rearing Medium (ERM) to a final concentration of 100 µM dye with 2% DMSO.[15]
-
Staining : Immerse live embryos in the labeling solution and incubate for 1 hour at the appropriate temperature.
-
Washing : Transfer the embryos through three successive washes in fresh ERM to remove unincorporated dye.
-
Imaging : Mount the stained embryos for fluorescence microscopy. The BODIPY fluorescence will provide excellent contrast, revealing cellular and tissue structures.[14]
Application as a Synthetic Intermediate
The true power of this molecule for drug development and probe design lies in its potential for further modification. The methyl ester can be easily hydrolyzed back to the carboxylic acid, which is then activated to react with primary amines on biomolecules like proteins, peptides, or amine-modified nucleic acids.[][]
Protocol: Amine Labeling via the Corresponding NHS Ester
This workflow outlines the conversion of the parent acid to an N-hydroxysuccinimide (NHS) ester, a common and efficient method for creating an amine-reactive fluorescent tag.
-
Hydrolysis (if starting from ester) : Cleave the methyl ester using a base like lithium hydroxide in a water/THF mixture to yield the parent 3-BODIPY-propanoic Acid.
-
Activation : Dissolve the carboxylic acid in an anhydrous solvent (e.g., DMF or DCM). Add N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Reaction : Allow the reaction to proceed for several hours at room temperature to form the BODIPY FL NHS ester. This intermediate is highly reactive towards primary amines.
-
Bioconjugation : Add the activated BODIPY-NHS ester solution to a solution of the target biomolecule (e.g., a protein in a suitable buffer like PBS at pH 7.5-8.5). The nucleophilic amine groups on the protein will attack the NHS ester, forming a stable amide bond and releasing NHS.
-
Purification : Remove the unconjugated dye from the labeled protein using size-exclusion chromatography or dialysis.
Concluding Remarks
3-BODIPY-propanoic Acid Methyl Ester is more than a simple fluorophore; it is a multifaceted tool for scientific inquiry. Its robust photophysical properties make it an excellent choice for high-performance imaging, while its chemical functionality provides a gateway to the creation of bespoke fluorescent probes for diagnostics, drug delivery tracking, and fundamental biological research. By understanding the causality behind its synthesis and application, researchers can fully leverage its potential to illuminate complex biological systems.
References
- Loudon, G. M., & Parise, J. (2016). Organic Chemistry. W. H. Freeman.
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Ul-Ain, B., et al. (2023). BODIPY-Based Molecules for Biomedical Applications. Molecules, 28(23), 7894. Available from: [Link]
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Loudet, A., & Burgess, K. (2007). BODIPY Dyes and Their Derivatives: Syntheses and Spectroscopic Properties. Chemical Reviews, 107(11), 4891–4932. Available from: [Link]
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Cooper, M. S., et al. (2005). Visualizing morphogenesis in transgenic zebrafish embryos using BODIPY TR methyl ester dye as a vital counterstain for GFP. Developmental Dynamics, 232(2), 359-368. Available from: [Link]
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PubChem. (n.d.). 3-Bodipy-propanoic Acid. Retrieved from [Link]
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Kowada, T., Maeda, H. (2009). A Review on the Synthetic Methods for the BODIPY Core. Molecules, 14(11), 4487-4503. Available from: [Link]
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Kirillova, A., et al. (2022). Robust Chemical Strategy for Stably Labeling Polyester-Based Nanoparticles with BODIPY Fluorophores. Bioconjugate Chemistry, 33(2), 266-277. Available from: [Link]
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Greyhound Chromatography. (n.d.). Derivatization Reagents - For Selective Response and Detection in Complex Matrices. Retrieved from [Link]
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LifeTein. (2024). BODIPY Fluorescent Labeling. Retrieved from [Link]
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AOCS. (n.d.). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. Retrieved from [Link]
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